Acidihydroergocristine
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Overview
Description
Acidihydroergocristine is an epimer of 9,10-Dihydroergocristine Methanesulfonate and an impurity of dihydroergocristine, a semi-synthetic drug often used for age-related cognitive impairment . It belongs to the class of ergot alkaloids, which are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters .
Chemical Reactions Analysis
Acidihydroergocristine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated species.
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Acidihydroergocristine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Acidihydroergocristine involves its interaction with various molecular targets. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors . In studies related to Alzheimer’s disease, it has been shown to inhibit γ-secretase, thereby reducing the production of amyloid-β peptides .
Comparison with Similar Compounds
Acidihydroergocristine is similar to other ergot alkaloids such as:
Dihydroergocryptine: Used as an antiparkinson agent, it differs in the position of a single methyl group.
Dihydroergocornine: Another ergot alkaloid with similar pharmacological properties.
Ergoloid Mesylates: A mixture of ergot alkaloids used for cognitive impairment. The uniqueness of this compound lies in its specific epimeric form, which may result in distinct pharmacological effects and applications.
Properties
Molecular Formula |
C35H41N5O5 |
---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34+,35+/m1/s1 |
InChI Key |
DEQITUUQPICUMR-ZGKFJBGBSA-N |
Isomeric SMILES |
CC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Origin of Product |
United States |
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